1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine
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Overview
Description
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine is a heterocyclic compound that features a thiadiazole ring fused with a piperazine moiety
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been reported to disrupt processes related to dna replication . This suggests that the compound might interact with enzymes or proteins involved in DNA replication.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells . This inhibition is likely due to the disruption of DNA replication processes .
Pharmacokinetics
Compounds with similar structures have been reported to comply with lipinski’s rule of five, indicating good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The resulting intermediate is then reacted with piperazine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups onto the piperazine ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar chemical properties.
Piperazine Derivatives: Compounds with the piperazine moiety that may have similar biological activities.
Uniqueness
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine is unique due to the presence of both the cyclopropyl and thiadiazole groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-cyclopropyl-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4S/c1-2-7(1)8-11-9(14-12-8)13-5-3-10-4-6-13/h7,10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBNJGDIMGQLBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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